- Preparation method of (1-chloropropyl)benzene and derivatives, China, , ,
Cas no 934-11-2 ((1-Chloropropyl)benzene)

(1-Chloropropyl)benzene structure
Nom du produit:(1-Chloropropyl)benzene
Numéro CAS:934-11-2
Le MF:C9H11Cl
Mégawatts:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
(1-Chloropropyl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- Benzene, (1-chloropropyl)-
- (1-Chloropropyl)benzene
- (1-CHLORO-PROPYL)-BENZENE
- 1-chloro-1-phenylpropane
- (1-Chloropropyl)benzene (ACI)
- 1-Phenylpropyl chloride
- α-Ethylbenzyl chloride
- AKOS009235220
- 934-11-2
- DB-299412
- J-500148
- 1-chloropropylbenzene
- (1-Chloropropargylidene)cyclohexane
- Benzene, (1-chloropropyl)
- SCHEMBL212179
- DTXSID70335275
- EN300-91435
- (1-Chloropropyl)-benzene
- J-500147
-
- MDL: MFCD00466194
- Piscine à noyau: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- La clé Inchi: MZMVVHAHSRJOEO-UHFFFAOYSA-N
- Sourire: ClC(CC)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 154.0549280g/mol
- Masse isotopique unique: 154.0549280g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 2
- Complexité: 84.7
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 0Ų
(1-Chloropropyl)benzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | C588183-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-91435-0.25g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.25g |
$125.0 | 2023-02-11 | |
Enamine | EN300-91435-0.5g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.5g |
$197.0 | 2023-02-11 | |
1PlusChem | 1P006GET-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 100mg |
$166.00 | 2024-04-20 | |
1PlusChem | 1P006GET-1g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 1g |
$350.00 | 2025-02-21 | |
Ambeed | A407970-1g |
(1-Chloropropyl)benzene |
934-11-2 | 97% | 1g |
$614.0 | 2024-08-02 | |
A2B Chem LLC | AD00405-50mg |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 50mg |
$270.00 | 2024-05-20 | |
Aaron | AR006GN5-500mg |
(1-chloropropyl)benzene |
934-11-2 | 95% | 500mg |
$296.00 | 2025-01-23 | |
Aaron | AR006GN5-10g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 10g |
$1145.00 | 2024-07-18 | |
A2B Chem LLC | AD00405-2.5g |
(1-Chloropropyl)benzene |
934-11-2 | 95% | 2.5g |
$804.00 | 2024-05-20 |
(1-Chloropropyl)benzene Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → 0 °C; 1 - 18 h, 0 °C → rt
Référence
- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanesChemical Communications (Cambridge, 2020, 56(93), 14661-14664,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C
1.2 10 min
1.2 10 min
Référence
- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditionsSynthesis and Reactivity in Inorganic, 2015, 45(1), 97-103,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Chloroform ; 4 h, rt
Référence
- Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodidesSynthetic Communications, 2003, 33(21), 3671-3677,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Référence
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifenTetrahedron, 2003, 59(18), 3219-3225,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C
Référence
- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic systemGreen Chemistry, 2018, 20(3), 680-684,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt
Référence
- Iron catalyzed halogenation of benzylic aldehydes and ketonesCatalysis Science & Technology, 2015, 5(4), 2406-2417,
Synthetic Routes 12
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
Référence
- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its applicationChinese Journal of Chemistry, 2012, 30(7), 1647-1657,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reactionChemRxiv, 2020, 1, 1-6,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine LigandsAngewandte Chemie, 2019, 58(32), 11112-11117,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C
Référence
- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylationNature Communications, 2018, 9(1), 1-11,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of AlkenesJournal of the American Chemical Society, 2021, 143(35), 14089-14096,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
Référence
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl ElectrophilesJournal of the American Chemical Society, 2014, 136(41), 14365-14368,
(1-Chloropropyl)benzene Raw materials
(1-Chloropropyl)benzene Preparation Products
(1-Chloropropyl)benzene Littérature connexe
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-11-2)(1-Chloropropyl)benzene

Pureté:99%
Quantité:1g
Prix ($):553.0